molecular formula C19H16ClNO3 B275765 4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B275765
M. Wt: 341.8 g/mol
InChI Key: WRLTZXFNZFQQQQ-UHFFFAOYSA-N
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Description

4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with a substituted furan and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

IUPAC Name

4-[[[5-(3-chlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16ClNO3/c20-16-3-1-2-15(10-16)18-9-8-17(24-18)12-21-11-13-4-6-14(7-5-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

WRLTZXFNZFQQQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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